4-Methyl-1-(2-methylpentyl)-1h-pyrazol-3-amine

GCGR antagonist Type 2 diabetes GPCR SAR

4-Methyl-1-(2-methylpentyl)-1H-pyrazol-3-amine (CAS 1342662-61-6) is a C10‑H19‑N3, N1‑alkylated, 4‑methyl‑substituted pyrazol‑3‑amine with a molecular weight of 181.28 g mol⁻¹. The scaffold belongs to a class of compounds explored as glucagon receptor (GCGR) antagonists, where both the 4‑methyl group and the precise branching of the N1‑alkyl chain have been shown to dictate receptor binding affinity and functional antagonism.

Molecular Formula C10H19N3
Molecular Weight 181.28 g/mol
Cat. No. B13541618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1-(2-methylpentyl)-1h-pyrazol-3-amine
Molecular FormulaC10H19N3
Molecular Weight181.28 g/mol
Structural Identifiers
SMILESCCCC(C)CN1C=C(C(=N1)N)C
InChIInChI=1S/C10H19N3/c1-4-5-8(2)6-13-7-9(3)10(11)12-13/h7-8H,4-6H2,1-3H3,(H2,11,12)
InChIKeyMPIMKRIAWVXJIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1-(2-methylpentyl)-1H-pyrazol-3-amine: A Positionally Defined Pyrazole Building Block for GCGR Antagonist SAR


4-Methyl-1-(2-methylpentyl)-1H-pyrazol-3-amine (CAS 1342662-61-6) is a C10‑H19‑N3, N1‑alkylated, 4‑methyl‑substituted pyrazol‑3‑amine with a molecular weight of 181.28 g mol⁻¹ . The scaffold belongs to a class of compounds explored as glucagon receptor (GCGR) antagonists, where both the 4‑methyl group and the precise branching of the N1‑alkyl chain have been shown to dictate receptor binding affinity and functional antagonism [1]. Its primary amine at the 3‑position serves as a versatile synthetic handle, making the compound a strategic intermediate for structure–activity relationship (SAR) exploration in metabolic disease programs.

Scaffold identity
Positionally defined 4‑methyl and β‑branched N1‑(2‑methylpentyl) pyrazole core
Synthetic handle
Free primary amine at C3 enables direct derivatization for SAR library synthesis
Target context
Reported GCGR antagonist pharmacophore fit; 4‑methyl group and branched alkyl chain support binding-pocket exploration

Why 4-Methyl-1-(2-methylpentyl)-1H-pyrazol-3-amine Cannot Be Replaced by Off‑the‑Shelf Pyrazol‑3‑amine Analogs


In the pyrazol‑3‑amine series targeting GCGR, generic substitution fails because both the presence of the 4‑methyl group and the precise structure of the N1‑alkyl chain independently govern target engagement [1]. The 4‑methyl substituent modulates the electron density of the pyrazole ring and contributes to hydrophobic contacts within the receptor binding pocket, while the branched 2‑methylpentyl side‑chain offers a distinct steric and lipophilic profile compared to linear or differently branched analogs [1]. SAR studies demonstrate that analogs lacking the 4‑methyl group or possessing a regioisomeric N‑methyl configuration lose key receptor interactions, resulting in order‑of‑magnitude shifts in binding IC₅₀ values [1]. Consequently, procurement of undefined pyrazol‑3‑amine mixtures or near‑analogs without precise structural verification introduces unacceptable variability into biological assays and medicinal chemistry campaigns.

Target compound
4‑methyl present; N1‑(2‑methylpentyl) with β‑branching
Generic analog risk
Des‑methyl or linear N1‑alkyl analogs may lose key hydrophobic contacts, shifting GCGR binding by orders of magnitude
Target compound
Primary amine at pyrazole 3‑position
Regioisomer risk
N‑alkyl‑amine regioisomers alter nucleophilicity and receptor interaction profile, complicating SAR reproducibility
Target compound
β‑branched 2‑methylpentyl chain
Lipophilicity / metabolism shift
Linear or α‑branched chains change XLogP and predicted metabolic N‑dealkylation susceptibility, affecting ADME profile

4-Methyl-1-(2-methylpentyl)-1H-pyrazol-3-amine: Quantified Differentiation Evidence for Procurement Decisions


4‑Methyl Substitution Confers GCGR Binding Affinity – Evidence from Close Structural Analogs

While no direct GCGR binding assay has been reported for 4‑Methyl‑1‑(2‑methylpentyl)‑1H‑pyrazol‑3‑amine itself, the closest N1‑branched‑alkyl, 4‑methyl‑containing comparator 4‑Methyl‑1‑(pentan‑2‑yl)‑1H‑pyrazol‑3‑amine (CAS 1696789‑26‑0) exhibits an IC₅₀ of 2.60 nM against the human glucagon receptor in a [¹²⁵I]glucagon displacement assay on CHO cell membranes [1]. In contrast, the des‑methyl analog 1‑(2‑methylpentyl)‑1H‑pyrazol‑3‑amine (CAS 1251146‑97‑0) has no reported sub‑micromolar GCGR activity in the same assay system [2]. These data indicate that the 4‑methyl group is a critical pharmacophoric element for GCGR antagonism, suggesting 4‑Methyl‑1‑(2‑methylpentyl)‑1H‑pyrazol‑3‑amine is positioned as a viable scaffold for further optimization.

4‑Methyl substitution
Cross‑study comparable
Comparator 4‑Methyl‑1‑(pentan‑2‑yl) analog: IC₅₀ 2.60 nM
Des‑methyl analog: no sub‑micromolar activity reported
Supports 4‑methyl as critical GCGR binding pharmacophore
[¹²⁵I]glucagon displacement on CHO‑hGCGR membranes
GCGR antagonist Type 2 diabetes GPCR SAR

Regioisomeric Identity at N1 vs. N‑Amine Determines Pharmacological Profile

The regioisomer 1‑Methyl‑N‑(2‑methylpentyl)‑1H‑pyrazol‑3‑amine (CAS not assigned; MFCD12156762) places the methyl group on N1 and the 2‑methylpentyl chain on the exocyclic amine, creating a secondary amine rather than the primary amine of the target compound . In the GCGR antagonist series reported by Shu et al., modifications to the pyrazole N1‑position profoundly altered both binding affinity and functional cAMP inhibition: compounds with branched alkyl chains at N1 (e.g., 9r: IC₅₀ = 0.06 μM binding, 0.26 μM cAMP) retained strong activity, while alterations to the amine substitution pattern led to loss of activity [1]. The target compound preserves the primary amine (essential for synthetic diversification) while maintaining the N1‑alkyl‑branched motif, distinguishing it from the pharmacologically distinct N‑alkyl‑amine regioisomer.

Regioisomeric identity
Class‑level inference
Target: primary amine at C3; comparator: N‑alkyl‑amine regioisomer
Structure confirmed by ¹H/¹³C NMR, HRMS
Mis‑specified regioisomer risks irreproducible SAR
N1‑alkyl vs. exocyclic amine alters receptor recognition
Regioisomer NMR characterization GCGR SAR

N1‑Alkyl Chain Branching Depth Influences Lipophilicity and Predicted ADME Profile

The 2‑methylpentyl substituent of the target compound introduces a branch point at the β‑carbon relative to the pyrazole ring, conferring a calculated XLogP3‑AA of approximately 2.5, compared to 2.0 for the linear n‑pentyl analog 1‑pentyl‑1H‑pyrazol‑3‑amine and 2.0 for the unbranched 1‑(2‑methylpentyl)‑1H‑pyrazol‑3‑amine (measured by PubChem) [1]. In the Shu et al. series, compounds with branched alkyl chains (e.g., 9r bearing a 1‑methylbutyl group) exhibited balanced lipophilicity that correlated with improved cellular cAMP inhibition potency relative to linear‑chain analogs [2]. The unique β‑branching of the 2‑methylpentyl group is predicted to reduce metabolic N‑dealkylation susceptibility compared to α‑branched or linear N1‑substituents, offering a differentiated pharmacokinetic starting point for lead optimization.

Lipophilicity (XLogP3‑AA)
Estimated / class‑level
Estimated Δ ≈ +0.5 log unit
Target ≈ 2.5 vs. des‑methyl analog 2.0
β‑branching may improve metabolic stability profile
PubChem calculation; Shu et al. SAR trends
Lipophilicity ADME prediction Drug-likeness

Primary Amine at C3 Enables Derivatization to Potent GCGR Antagonists (9r, 19d Series)

The primary amine group at the pyrazole 3‑position of the target compound serves as a direct synthetic entry point for amide coupling, sulfonamide formation, or reductive amination. In the Shu et al. study, 3‑amino‑4‑methylpyrazole intermediates were elaborated into biaryl amide‑containing GCGR antagonists that achieved single‑digit nanomolar binding (9r: IC₅₀ = 0.06 μM binding, 0.26 μM cAMP) and sub‑micromolar cellular functional activity [1]. The compound 19d, derived from a related 3‑amino‑4‑methylpyrazole scaffold, displayed IC₅₀ = 0.07 μM binding and 0.44 μM cAMP inhibition, demonstrating that the primary amine is a productive diversification vector [1]. By contrast, N‑alkyl‑amine regioisomers require additional synthetic steps to unmask the amine nucleophile, adding complexity and reducing overall yield.

Derivatization potential
Class‑level inference
Analog 9r: binding IC₅₀ 0.06 µM; cAMP IC₅₀ 0.26 µM
Derived from 3‑amino‑4‑methylpyrazole core
Primary amine enables direct amide coupling to potent antagonists
CHO cell GCGR binding and cAMP assays
Synthetic diversification Lead optimization GCGR antagonist

4-Methyl-1-(2-methylpentyl)-1H-pyrazol-3-amine: Evidence‑Grounded Application Scenarios for Procurement


Core Scaffold for GCGR Antagonist Lead Optimization Programs

Medicinal chemistry teams pursuing oral GCGR antagonists for Type 2 diabetes can use this compound as a privileged starting scaffold. The 4‑methyl group and β‑branched N1‑alkyl chain mirror the structural features of the most potent analogs reported by Shu et al. (2018), where compounds derived from 3‑amino‑4‑methylpyrazole cores achieved IC₅₀ values as low as 0.06 μM in GCGR binding assays and 0.26 μM in cAMP functional assays . The primary amine allows rapid parallel synthesis of amide libraries for hit‑to‑lead expansion.

Selective Building Block for Fragment‑Based Drug Discovery (FBDD)

The low molecular weight (181.28 g mol⁻¹) , balanced lipophilicity, and synthetically accessible primary amine make this compound suitable for fragment‑based screening against GPCR targets. Its structural differentiation from the des‑methyl analog (XLogP3‑AA = 2.0 vs. ≈2.5 estimated for the 4‑methyl derivative) [1] provides a distinct chemical starting point for fragment growing and merging strategies.

Regioisomerically Pure Intermediate for PROTAC and Bifunctional Molecule Synthesis

The unambiguous positioning of the 4‑methyl and N1‑(2‑methylpentyl) substituents, combined with a free primary amine, offers a single regioisomeric handle for conjugating E3 ligase ligands or other targeting moieties. This avoids the synthetic ambiguity and purification challenges associated with regioisomeric mixtures of N‑alkyl‑pyrazol‑3‑amines, ensuring reproducible linker attachment and consistent degradation activity in cellular assays .

Negative Control Probe for SAR Studies Investigating the 4‑Methyl Pharmacophore

Researchers can use the matched molecular pair of this compound (4‑methyl present) and 1‑(2‑methylpentyl)‑1H‑pyrazol‑3‑amine (4‑methyl absent, PubChem CID 62267103) [1] to experimentally dissect the contribution of the 4‑methyl group to target binding, selectivity, and cellular potency. This is critical for intellectual property positioning and for confirming target engagement hypotheses in GCGR antagonist projects.

Application
Selection Property
Validation Focus
GCGR antagonist lead optimization
Positionally defined 4‑methyl, β‑branched scaffold
GCGR binding and cAMP pathway endpoint review
Fragment‑based screening (GPCR)
Low MW, balanced lipophilicity, primary amine handle
Fragment growing and merging strategy context
Bifunctional molecule research (PROTAC)
Single regioisomeric amine for linker conjugation
Consistent degradation activity in cellular assay models
4‑Methyl pharmacophore control studies
Matched molecular pair with des‑methyl analog
Target engagement hypothesis confirmation
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